Benurestat
Overview
Description
Benurestat is an orally active urease inhibitor . It can be used for infected ureolysis research . The CAS number for Benurestat is 38274-54-3 .
Molecular Structure Analysis
The molecular formula of Benurestat is C9H9ClN2O3 . Its exact mass is 228.0302 and its molecular weight is 228.6324 . The structure of Benurestat includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .
Physical And Chemical Properties Analysis
Benurestat has a molecular weight of 228.63 . Its molecular formula is C9H9ClN2O3 . The density of Benurestat is 1.414g/cm3 .
Scientific Research Applications
Protective Effects in Cardiorenal Syndrome
Benurestat, combined with atorvastatin, has been studied for its protective effects on cardiorenal syndrome in rats. Research by Tang, S-Y., Peng, D., Hu, Y-J., & Chen, J. (2015) indicates that Benurestat and valsartan, when used with atorvastatin, can significantly protect cardiorenal functions in rats with cardiorenal syndrome. This suggests potential applications of Benurestat in treating similar conditions in humans (Tang, S-Y. et al., 2015).
Role in HIV Treatment
While the search did not directly find studies on Benurestat, it highlighted the role of hydroxyurea, a similar drug, in the treatment of HIV. Hydroxyurea has shown effectiveness as part of nucleoside-including regimens for HIV, enhancing their antiviral potency. This may open avenues for research into whether Benurestat can play a similar role in HIV treatment (Zala, C., Rouleau, D., & Montaner, J. (2000)).
Antioxidant and Antiulcer Activities
Research on Spondias purpurea, which contains compounds structurally similar to Benurestat, has indicated antioxidant and antiulcer activities. This could suggest that Benurestat, or its derivatives, might have potential applications in treating conditions related to oxidative stress and gastric ulcers (De Almeida, C. L. F. et al., 2017).
Drug Solubility Enhancement
Another potential application of Benurestat is in enhancing the solubility of other drugs. A study on lovastatin, which has structural similarities with Benurestat, shows that its solubility can be improved through the formation of multicomponent organic materials. This indicates a possible role for Benurestat in pharmaceutical formulations to improve drug delivery and efficacy (Araya-Sibaja, A. M. et al., 2019).
Safety And Hazards
Safety measures for handling Benurestat include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGBMJPJZDNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191656 | |
Record name | Benurestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benurestat | |
CAS RN |
38274-54-3 | |
Record name | Benurestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benurestat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benurestat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benurestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENURESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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